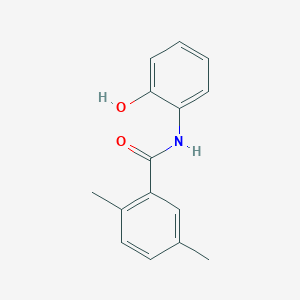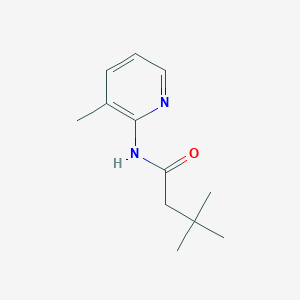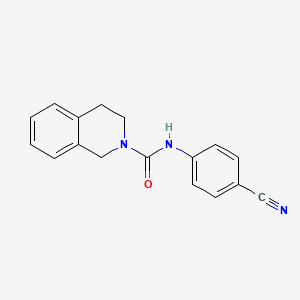
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CMMPB, and it has been found to have a number of interesting properties that make it useful for a variety of research applications.
作用機序
The mechanism of action of CMMPB is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, CMMPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain, and the inhibition of COX-2 can help to reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMMPB are complex and varied. Some of the most notable effects of CMMPB include its anti-inflammatory and analgesic properties, as well as its ability to inhibit the activity of certain enzymes in the body. Additionally, CMMPB has been found to have antioxidant properties, which makes it useful for studying the mechanisms of oxidative stress in the body.
実験室実験の利点と制限
One of the main advantages of using CMMPB in lab experiments is that it has been extensively studied and characterized. This means that researchers have a good understanding of its properties and how it interacts with other molecules in the body. Additionally, CMMPB has a number of interesting properties that make it useful for studying a variety of different biological processes.
However, there are also some limitations to using CMMPB in lab experiments. For example, it can be difficult and expensive to synthesize, which can limit its availability for some researchers. Additionally, CMMPB is not very soluble in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are a number of interesting future directions for research on CMMPB. One potential area of research is to further investigate its anti-inflammatory and analgesic properties, and to explore its potential as a treatment for conditions such as arthritis and chronic pain. Additionally, researchers could investigate the mechanisms of action of CMMPB in more detail, in order to gain a better understanding of how it interacts with other molecules in the body. Finally, researchers could explore the potential use of CMMPB as an antioxidant, and investigate its potential as a treatment for conditions related to oxidative stress.
合成法
The synthesis of CMMPB is a complex process that involves several steps. The first step involves the preparation of 2-chloro-5-methylsulfanylbenzoic acid, which is then reacted with thionyl chloride to produce 2-chloro-5-methylsulfanylbenzoyl chloride. This compound is then reacted with 5-methyl-2-phenylpyrazole-3-carboxylic acid to produce CMMPB.
科学的研究の応用
CMMPB has been studied extensively for its potential applications in scientific research. It has been found to have a number of interesting properties that make it useful for a variety of research applications. For example, CMMPB has been found to have potent anti-inflammatory properties, which makes it useful for studying the mechanisms of inflammation in the body. Additionally, CMMPB has been found to have potent analgesic properties, which makes it useful for studying the mechanisms of pain in the body.
特性
IUPAC Name |
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-12-10-17(22(21-12)13-6-4-3-5-7-13)20-18(23)15-11-14(24-2)8-9-16(15)19/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEYXKNULGZLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)

![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide](/img/structure/B7467517.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)



![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)
![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)

![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)